molecular formula C10H13ClN4 B13213736 4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13213736
M. Wt: 224.69 g/mol
InChI Key: BQFOAPXJMYTWMF-UHFFFAOYSA-N
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Description

4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. The final steps involve converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol and then to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and reduce by-products. Techniques such as microwave-assisted synthesis have been employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Electrophilic Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazolopyrimidine .

Mechanism of Action

The mechanism of action of 4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby inhibiting cell proliferation. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methylbutan-2-yl groups contribute to its reactivity and potential as a therapeutic agent .

Properties

Molecular Formula

C10H13ClN4

Molecular Weight

224.69 g/mol

IUPAC Name

4-chloro-1-(3-methylbutan-2-yl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C10H13ClN4/c1-6(2)7(3)15-10-8(4-14-15)9(11)12-5-13-10/h4-7H,1-3H3

InChI Key

BQFOAPXJMYTWMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)N1C2=C(C=N1)C(=NC=N2)Cl

Origin of Product

United States

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